![molecular formula C11H10BrNO3 B12056545 (4aR,9aS)-6-Bromo-4-hydroxy-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B12056545.png)

(4aR,9aS)-6-Bromo-4-hydroxy-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

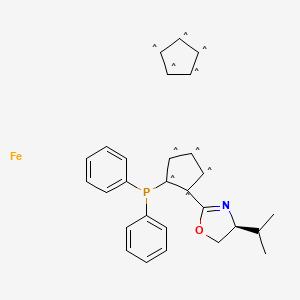

The (R,S)-Bode Kinetic Resolution Catalyst is a chiral catalyst used in the kinetic resolution of racemic mixtures. Kinetic resolution is a process that separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. This method is particularly advantageous for obtaining enantiomerically pure compounds, which are crucial in various fields such as pharmaceuticals, agrochemicals, and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the (R,S)-Bode Kinetic Resolution Catalyst typically involves the synthesis of chiral ligands and their subsequent complexation with a metal center. The synthetic route may include steps such as:

Synthesis of Chiral Ligands: The chiral ligands are synthesized using enantioselective reactions, often involving asymmetric synthesis or resolution of racemic mixtures.

Complexation with Metal Center: The chiral ligands are then complexed with a metal center, such as palladium or ruthenium, under specific reaction conditions to form the active catalyst.

Industrial Production Methods

Industrial production of the (R,S)-Bode Kinetic Resolution Catalyst involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent, to ensure high yield and purity of the catalyst. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

The (R,S)-Bode Kinetic Resolution Catalyst undergoes various types of reactions, including:

Oxidation: The catalyst can facilitate the oxidation of substrates, leading to the formation of enantiomerically enriched products.

Reduction: It can also catalyze reduction reactions, converting racemic mixtures into enantiopure compounds.

Substitution: The catalyst is effective in substitution reactions, where one functional group is replaced by another, resulting in chiral products.

Common Reagents and Conditions

Common reagents used in reactions with the (R,S)-Bode Kinetic Resolution Catalyst include:

Oxidizing Agents: Such as hydrogen peroxide or molecular oxygen.

Reducing Agents: Such as sodium borohydride or hydrogen gas.

Solvents: Such as dichloromethane, toluene, or ethanol.

Major Products Formed

The major products formed from reactions involving the (R,S)-Bode Kinetic Resolution Catalyst are enantiomerically pure compounds. These products are highly valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

The (R,S)-Bode Kinetic Resolution Catalyst has a wide range of scientific research applications, including:

Chemistry: It is used in the synthesis of chiral molecules, which are essential building blocks for various chemical compounds.

Biology: The catalyst is employed in the preparation of enantiomerically pure compounds for biological studies, such as enzyme-substrate interactions and receptor binding studies.

Medicine: It plays a crucial role in the synthesis of chiral drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

Industry: The catalyst is used in the production of fine chemicals, agrochemicals, and fragrances, where enantiomeric purity is critical for product performance.

Mechanism of Action

The mechanism of action of the (R,S)-Bode Kinetic Resolution Catalyst involves the selective interaction of the catalyst with one enantiomer of the racemic mixture. This interaction leads to the preferential conversion of one enantiomer into the desired product, while the other enantiomer remains largely unreacted. The molecular targets and pathways involved in this process include:

Chiral Recognition: The catalyst recognizes and binds to the chiral center of the substrate, facilitating the selective reaction.

Transition State Stabilization: The catalyst stabilizes the transition state of the reaction, lowering the activation energy and increasing the reaction rate for the preferred enantiomer.

Comparison with Similar Compounds

The (R,S)-Bode Kinetic Resolution Catalyst can be compared with other similar compounds, such as:

Sharpless Epoxidation Catalyst: Used for the kinetic resolution of allylic alcohols, but has limitations in substrate scope and reaction conditions.

Jacobsen’s Catalyst: Effective for the kinetic resolution of epoxides, but may require harsh reaction conditions.

Noyori’s Catalyst: Used for the asymmetric hydrogenation of ketones, but may have lower enantioselectivity compared to the (R,S)-Bode Kinetic Resolution Catalyst.

The (R,S)-Bode Kinetic Resolution Catalyst is unique in its ability to provide high enantioselectivity and broad substrate scope under mild reaction conditions, making it a valuable tool in the synthesis of enantiomerically pure compounds.

Properties

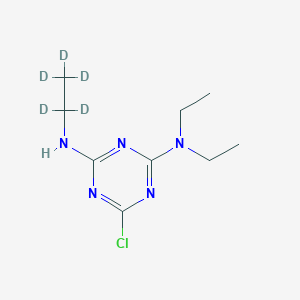

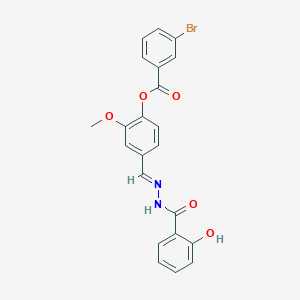

Molecular Formula |

C11H10BrNO3 |

|---|---|

Molecular Weight |

284.11 g/mol |

IUPAC Name |

(4aR,9aS)-6-bromo-4-hydroxy-9,9a-dihydro-4aH-indeno[2,1-b][1,4]oxazin-3-one |

InChI |

InChI=1S/C11H10BrNO3/c12-7-2-1-6-3-9-11(8(6)4-7)13(15)10(14)5-16-9/h1-2,4,9,11,15H,3,5H2/t9-,11+/m0/s1 |

InChI Key |

FQXSUQCCAHKURK-GXSJLCMTSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H](C3=C1C=CC(=C3)Br)N(C(=O)CO2)O |

Canonical SMILES |

C1C2C(C3=C1C=CC(=C3)Br)N(C(=O)CO2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-phenoxyphenyl)ethanone](/img/structure/B12056469.png)

![Yohimbine-[13C,d3]](/img/structure/B12056476.png)

![4-[(E)-2-[(3Z)-5,5-dimethyl-3-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]cyclohexen-1-yl]ethenyl]-N,N-dimethylaniline;perchlorate](/img/structure/B12056485.png)

![[4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid](/img/structure/B12056489.png)

![Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate](/img/structure/B12056503.png)

![2-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12056533.png)